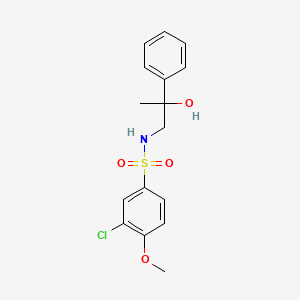

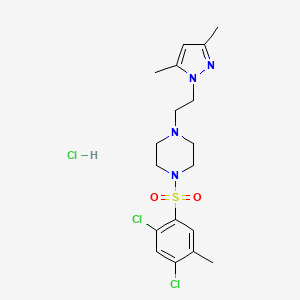

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide, is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various chemical reactions and biological activities. Benzenesulfonamides are often used as intermediates in the synthesis of more complex molecules and have been studied for their potential as inhibitors and for their cytotoxic properties .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives can involve multiple steps, starting from substituted benzaldehydes or other aromatic compounds. For instance, 4-methoxy-N,N-dichlorobenzenesulfonamide can react with trichloroethylene and phenylacetylene to produce highly reactive sulfonamide derivatives . Similarly, 2-aryl-N-methoxyethanesulfonamides can be cyclized using iodobenzene-catalyzed reactions with m-chloroperoxybenzoic acid to yield 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . These methods demonstrate the versatility of benzenesulfonamide chemistry in creating a variety of structurally diverse compounds.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups. These modifications can significantly alter the chemical and physical properties of the molecules, as well as their biological activity. For example, the introduction of methoxy, hydroxy, or chloro substituents can influence the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzenesulfonamides participate in a range of chemical reactions. They can act as chlorinating agents, as seen with N-chloro-N-methoxybenzenesulfonamide, which can chlorinate a variety of substrates including diketones, phenols, and aromatic amines . The reactivity of these compounds can be further exploited in oxidative cleavage reactions, such as the Ru(III)-catalyzed oxidation of phenylpropanolamine hydrochloride with sodium N-chlorobenzenesulfonamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can affect their acidity, solubility, and stability. For instance, the electrochemical behavior of 4-chloro-N-8-quinolinylbenzenesulfonamide has been studied, revealing insights into its reduction processes and acidity constants . These properties are crucial for understanding the compound's behavior in different environments and for optimizing its use in various applications.

Applications De Recherche Scientifique

Preparation and Chemical Reactivity

The preparation and chemical reactivity of sulfonamides, including those structurally related to 3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide, have been explored in various studies. For instance, sulfonation and N-sulfonation techniques have been utilized for protecting nitrogen atoms in compounds, which is essential for further chemical modifications (Kurosawa, Kan, & Fukuyama, 2003). Additionally, the synthesis and application of benzenesulfonamide derivatives in medicinal chemistry for their anticancer properties have been reported, indicating their potential as cell cycle inhibitors and for impacting gene expression in cancer cell lines (Owa et al., 2002).

Propriétés

IUPAC Name |

3-chloro-N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO4S/c1-16(19,12-6-4-3-5-7-12)11-18-23(20,21)13-8-9-15(22-2)14(17)10-13/h3-10,18-19H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONDUNVAJJNVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)

![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)

![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3007013.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)

![N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3007024.png)